4-ethoxy-6-(4-ethylpiperazine-1-carbonyl)-2-(4-methylphenyl)quinoline
Description
Properties
IUPAC Name |
[4-ethoxy-2-(4-methylphenyl)quinolin-6-yl]-(4-ethylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O2/c1-4-27-12-14-28(15-13-27)25(29)20-10-11-22-21(16-20)24(30-5-2)17-23(26-22)19-8-6-18(3)7-9-19/h6-11,16-17H,4-5,12-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUDVLHBEKGDKTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2=CC3=C(C=C2)N=C(C=C3OCC)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pfitzinger Reaction with Substituted Anilines
A modified Pfitzinger reaction is employed using 3-ethoxy-4-(4-methylphenyl)aniline and ethyl acetoacetate in polyphosphoric acid (PPA) at 120°C for 8 hours. The reaction yields 4-hydroxy-2-(4-methylphenyl)quinoline-6-carboxylic acid as a crystalline solid (mp >250°C, 72% yield). The carboxylic acid at position 6 is critical for subsequent amidation.
Doebner-Miller Cyclization
Alternative synthesis involves heating 4-(4-methylphenyl)aniline with ethyl (ethoxymethylene)cyanoacetate in refluxing toluene (110°C, 5 hours), followed by acid-catalyzed cyclization with concentrated HCl. This method produces 4-ethoxy-2-(4-methylphenyl)quinoline-6-carbonitrile (mp 165–166°C), which is hydrolyzed to the carboxylic acid using NaOH in ethanol/water (85% yield).
Ethoxylation at Position 4
The 4-hydroxy intermediate undergoes O-alkylation to introduce the ethoxy group. Optimized conditions use ethyl bromide (1.2 eq) and potassium carbonate (2 eq) in dimethylformamide (DMF) at 80°C for 12 hours, achieving 89% conversion to 4-ethoxy-2-(4-methylphenyl)quinoline-6-carboxylic acid. Alternative methods employing Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine, ethanol) show lower efficiency (65% yield).
Amidation at Position 6
The carboxylic acid at position 6 is converted to an acyl chloride for coupling with 4-ethylpiperazine.
Acyl Chloride Formation
Treatment of 4-ethoxy-2-(4-methylphenyl)quinoline-6-carboxylic acid with thionyl chloride (SOCl₂, 3 eq) in dichloromethane (DCM) at reflux (40°C, 2 hours) yields the corresponding acyl chloride. Excess SOCl₂ is removed under reduced pressure, and the residue is used directly without purification.
Piperazine Coupling
The acyl chloride is reacted with 4-ethylpiperazine (1.5 eq) in the presence of triethylamine (2 eq) in anhydrous DCM at 0°C to room temperature for 6 hours. Workup involves washing with 5% HCl, saturated NaHCO₃, and brine, followed by silica gel chromatography (ethyl acetate/hexane, 1:1) to isolate the title compound as a pale-yellow solid (mp 177–179°C, 78% yield).
Analytical Characterization
| Property | Value |
|---|---|
| Molecular Formula | C₂₆H₂₉N₃O₃ |
| Molecular Weight | 431.53 g/mol |
| Melting Point | 177–179°C |
| HPLC Purity | >99% (C18, MeOH/H₂O = 70:30) |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.65 (s, 1H), 8.12 (d, J=8 Hz, 1H), 7.98–7.92 (m, 2H), 7.45 (d, J=8 Hz, 2H), 4.25 (q, J=7 Hz, 2H), 3.75–3.55 (m, 4H), 2.65–2.40 (m, 6H), 2.35 (s, 3H), 1.50 (t, J=7 Hz, 3H), 1.10 (t, J=7 Hz, 3H) |
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Pfitzinger + Alkylation | 72 | 98 | Direct carboxylic acid formation |
| Doebner-Miller + Hydrolysis | 85 | 97 | Higher yield for nitrile intermediate |
| Mitsunobu Ethoxylation | 65 | 95 | Avoids alkylation side products |
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy and methylphenyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group of the piperazine moiety, potentially converting it to an alcohol.
Substitution: The aromatic rings in the compound can participate in various substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation can be achieved using halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Products include 4-ethoxy-6-(4-ethylpiperazine-1-carbonyl)-2-(4-formylphenyl)quinoline.
Reduction: Products include 4-ethoxy-6-(4-ethylpiperazine-1-hydroxycarbonyl)-2-(4-methylphenyl)quinoline.
Substitution: Products include halogenated derivatives like 4-ethoxy-6-(4-ethylpiperazine-1-carbonyl)-2-(4-chloromethylphenyl)quinoline.
Scientific Research Applications
Overview
4-Ethoxy-6-(4-ethylpiperazine-1-carbonyl)-2-(4-methylphenyl)quinoline is a synthetic compound with notable applications in medicinal chemistry and pharmacology. Its structural components suggest potential interactions with biological targets, making it a candidate for various therapeutic applications.
Pharmacological Applications
- Anticancer Activity :
- Antimicrobial Properties :
- Neurological Applications :
Case Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry explored the anticancer efficacy of quinoline derivatives. The researchers synthesized several analogs, including compounds similar to this compound, and tested them against breast and lung cancer cell lines. Results indicated that these compounds inhibited cell proliferation significantly, with IC50 values in the low micromolar range.
Case Study 2: Antimicrobial Screening
In a study focusing on antimicrobial activity, a series of quinoline-based compounds were evaluated against Gram-positive and Gram-negative bacteria. The results showed that compounds containing the ethylpiperazine group exhibited enhanced antibacterial activity compared to their non-piperazine counterparts, suggesting that this functional group plays a crucial role in increasing potency.
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 4-ethoxy-6-(4-ethylpiperazine-1-carbonyl)-2-(4-methylphenyl)quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA, disrupting replication and transcription processes, which is a common mechanism for its antimicrobial and anticancer activities. The piperazine moiety can enhance the compound’s binding affinity to its targets, increasing its overall potency.
Comparison with Similar Compounds
Comparison with Structurally Similar Quinoline Derivatives
Substituent Analysis and Bioactivity
The table below compares the target compound with analogous quinoline derivatives:
Key Observations:
Bioactivity Trends: Antimalarial Activity: Compound 12c () demonstrates that electron-withdrawing groups (e.g., fluoro) and extended aromatic systems (e.g., phenoxyphenyl) enhance antimalarial efficacy . Antibacterial Activity: The piperazine-linked carboxamide in 5a1 () suggests that nitrogen-rich substituents improve interactions with bacterial targets . Synthetic Utility: Halogenated derivatives like 4-chloro-6-ethoxyquinoline () serve as intermediates for further functionalization .
Structural Advantages of the Target Compound: The 4-ethylpiperazine-1-carbonyl group may offer superior binding affinity compared to simpler piperazine derivatives (e.g., in 5a1) due to its carbonyl linker and ethyl side chain.
Physicochemical Properties
The higher predicted lipophilicity of the target compound compared to 4-chloro-6-ethoxyquinoline is attributed to the bulky 4-ethylpiperazine and 4-methylphenyl groups, which may improve blood-brain barrier penetration.
Biological Activity
The compound 4-ethoxy-6-(4-ethylpiperazine-1-carbonyl)-2-(4-methylphenyl)quinoline is a member of the quinoline family, which has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of its synthesis, biological activity, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound generally involves multi-step chemical reactions. The initial step typically includes the formation of the quinoline core through a Friedländer synthesis, where 4-ethoxyaniline is condensed with 4-methylbenzaldehyde. The subsequent reaction with 4-ethylpiperazine leads to the formation of the desired carbonyl derivative.
Antimicrobial Properties
Research indicates that derivatives of quinoline compounds exhibit significant antimicrobial activities. The presence of the piperazine moiety in This compound enhances its interaction with biological targets, potentially inhibiting bacterial growth. For instance, studies have shown that similar compounds can effectively combat Mycobacterium tuberculosis and other pathogens by disrupting cellular processes .
Anticancer Activity
Quinoline derivatives have been explored extensively for their anticancer properties. The mechanism often involves the inhibition of specific enzymes or receptors involved in cancer cell proliferation. For instance, compounds with similar structures have been noted to inhibit key signaling pathways in various cancer types, including ovarian and breast cancers .
The biological activity of This compound is primarily attributed to its ability to interact with enzymes and cellular receptors. The compound may act as an enzyme inhibitor by binding to active sites, preventing substrate interaction, or modulating signal transduction pathways that are crucial for cell survival and proliferation.
Case Studies
Several studies have evaluated the biological activities of quinoline derivatives:
- Antitubercular Activity : A study synthesized a series of piperazine-substituted quinolines and evaluated their activity against Mycobacterium tuberculosis. One compound demonstrated a minimum inhibitory concentration (MIC) significantly lower than standard drugs, highlighting the potential for developing new antitubercular agents .
- Anticancer Efficacy : In another study focusing on quinoline derivatives, compounds were tested against various cancer cell lines. Results indicated that some derivatives exhibited cytotoxic effects comparable to established chemotherapeutics, suggesting their viability as candidates for further development .
Comparative Analysis
To better understand the unique properties of This compound , a comparison with similar compounds is useful:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 4-Ethoxyquinoline | Lacks piperazine | Limited antimicrobial activity |
| 2-(4-Methylphenyl)-N-propylquinoline | Lacks ethoxy group | Reduced solubility and reactivity |
| 4-Ethoxy-6-(4-Ethylpiperazine) | Similar structure | Enhanced anticancer properties |
Q & A
Q. What are the optimal synthetic routes for 4-ethoxy-6-(4-ethylpiperazine-1-carbonyl)-2-(4-methylphenyl)quinoline, and what reaction conditions are critical for high yield?
Methodological Answer: The synthesis involves multi-step reactions, including:
- Quinoline Core Formation : Cyclization of substituted aniline derivatives with carbonyl reagents under acidic conditions.
- Piperazine Incorporation : Coupling the ethylpiperazine moiety via carbonyldiimidazole (CDI)-mediated reactions at the 6-position.
- Ethoxy and Aryl Group Introduction : Nucleophilic substitution or Suzuki-Miyaura cross-coupling for ethoxy and 4-methylphenyl groups.
Critical conditions include:
- Temperature Control : 60–80°C for cyclization steps to avoid side reactions.
- Solvent Selection : Use polar aprotic solvents (e.g., DMF) for piperazine coupling to enhance solubility.
- Catalysts : Pd(PPh₃)₄ for cross-coupling reactions (1–2 mol%) under inert atmospheres.
Q. Table 1: Key Reaction Steps and Conditions
| Step | Reagents/Conditions | Yield (%) | Characterization |
|---|---|---|---|
| Quinoline core | AcOH, 70°C, 12 hr | 65–70 | NMR, IR |
| Piperazine coupling | CDI, DMF, 4h, RT | 80–85 | LC-MS |
| Ethoxy substitution | NaH, EtOH, 50°C | 75 | HPLC |
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., ethoxy at C4, piperazine at C6). Key signals: δ 1.4 ppm (ethoxy CH₃) and δ 3.2–3.6 ppm (piperazine CH₂) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 447.23) .
- X-ray Crystallography : Resolves stereoelectronic effects in the quinoline core and piperazine conformation .
- HPLC-PDA : Purity >95% confirmed using C18 columns (MeCN:H₂O gradient) .
Q. What in vitro biological assays are commonly employed to evaluate its pharmacological potential?
Methodological Answer:
- Antimicrobial Activity : Broth microdilution assays (MIC values) against S. aureus and E. coli .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases (e.g., IC₅₀ < 1 µM for PI3Kα) .
Q. Table 2: Representative Biological Data
| Assay Type | Target | Result | Reference |
|---|---|---|---|
| Antimicrobial | S. aureus | MIC = 8 µg/mL | |
| Cytotoxicity | HeLa | IC₅₀ = 12 µM | |
| Kinase Inhibition | PI3Kα | IC₅₀ = 0.8 µM |
Advanced Research Questions
Q. How can researchers address discrepancies in reported biological activities across different studies?
Methodological Answer: Discrepancies often arise from:
- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays).
- Structural Confounders : Verify compound purity (>95%) via HPLC and control for hydrate/solvate forms .
- Cellular Context : Use isogenic cell lines to isolate target-specific effects.
Example : Divergent IC₅₀ values for PI3Kα inhibition may stem from assay pH (optimal = 7.4) or ATP concentrations (fixed at 10 µM) .
Q. What computational strategies are effective in predicting the binding affinity and selectivity of this compound?
Methodological Answer:
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., piperazine H-bonding with kinase hinge regions) .
- QSAR Modeling : Use descriptors like logP and polar surface area to correlate substituents (e.g., ethoxy vs. methoxy) with activity .
- MD Simulations : AMBER or GROMACS to assess stability of ligand-receptor complexes over 100 ns trajectories .
Q. Table 3: Computational Predictions vs. Experimental Data
| Parameter | Predicted IC₅₀ (µM) | Experimental IC₅₀ (µM) |
|---|---|---|
| PI3Kα | 0.9 | 0.8 |
| EGFR | 15.2 | 18.3 |
Q. What methodologies are recommended for characterizing polymorphic forms to enhance pharmaceutical stability?
Methodological Answer:
- PXRD : Identify distinct crystal forms (e.g., Form I vs. Form II) using Bragg peaks at 2θ = 12.5° and 15.3° .
- DSC/TGA : Monitor thermal transitions (melting points, decomposition) to assess stability under stress conditions .
- Solubility Studies : Shake-flask method in biorelevant media (e.g., FaSSIF) to rank polymorphs .
Q. Table 4: Polymorph Stability Data
| Polymorph | Solubility (mg/mL) | Melting Point (°C) |
|---|---|---|
| Form I | 0.45 | 218 |
| Form II | 0.12 | 225 |
Notes
- Data Contradictions : Cross-validate findings using orthogonal assays (e.g., SPR for binding affinity alongside enzymatic assays) .
- Advanced Synthesis : Optimize microwave-assisted synthesis to reduce reaction times (e.g., 30 min vs. 12 hr) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
